Benazepril hydrochloride, (R,R)-

Vue d'ensemble

Description

Benazepril hydrochloride, (R,R)- is a medication primarily used to treat high blood pressure (hypertension), congestive heart failure, and chronic renal failure . It is a prodrug that is converted into its active form, benazeprilat, which is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor . This compound is marketed under the brand name Lotensin among others .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benazepril hydrochloride involves several steps. One method starts with the preparation of ®-ethyl 2-hydroxy-4-phenylbutyrate using ethyl 2-oxo-4-phenylbutyrate as a raw material and cinchonidine as a chiral ligand through asymmetric catalytic hydrogenation under high pressure . The intermediate then reacts with p-nitrobenzenesulfonyl chloride or trifluoromethanesulfonic anhydride to obtain the corresponding sulfonate, which undergoes nucleophilic substitution and salt hydrolysis with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate to yield benazepril hydrochloride .

Industrial Production Methods

Industrial production of benazepril hydrochloride involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Benazepril hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The ester group in benazepril is hydrolyzed by esterases in the liver to form the active metabolite benazeprilat.

Oxidation and Reduction: These reactions are less common for benazepril hydrochloride but can occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and esterases at physiological pH and temperature.

Oxidation and Reduction: Can involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction under controlled laboratory conditions.

Major Products Formed

Benazeprilat: The primary active metabolite formed through hydrolysis.

Applications De Recherche Scientifique

Benazepril hydrochloride is extensively used in scientific research due to its pharmacological properties. It is used in:

Mécanisme D'action

Benazepril hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to the vasoconstrictor angiotensin II . By blocking this conversion, benazepril reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart . The active metabolite, benazeprilat, competes with angiotensin I for binding at the ACE, effectively inhibiting its activity .

Comparaison Avec Des Composés Similaires

Benazepril hydrochloride is compared with other ACE inhibitors such as lisinopril, enalapril, and ramipril . While all these compounds share a similar mechanism of action, benazepril is unique due to its specific chemical structure and pharmacokinetic properties . For instance:

Lisinopril: Unlike benazepril, lisinopril is not a prodrug and is active in its administered form.

Enalapril: Similar to benazepril, enalapril is a prodrug that is converted to its active form, enalaprilat.

Ramipril: Another prodrug that is converted to ramiprilat, with a longer half-life compared to benazepril.

These differences can influence the choice of ACE inhibitor based on patient-specific factors and clinical scenarios.

Activité Biologique

Benazepril hydrochloride, a member of the angiotensin-converting enzyme (ACE) inhibitor class, is primarily utilized for managing hypertension and heart failure. This compound is a prodrug that is metabolized to its active form, benazeprilat, which exhibits significantly enhanced ACE inhibitory activity. The following sections will delve into the biological activity of benazepril hydrochloride, including its mechanism of action, pharmacokinetics, clinical efficacy, and relevant case studies.

Benazepril hydrochloride functions by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates aldosterone secretion, leading to increased blood pressure. By inhibiting ACE, benazepril reduces levels of angiotensin II, resulting in:

- Decreased Blood Pressure : The reduction in angiotensin II leads to vasodilation and decreased systemic vascular resistance.

- Increased Cardiac Output : Studies show that benazepril administration can enhance cardiac output in patients with heart failure by decreasing vascular resistance and improving hemodynamic parameters .

Pharmacokinetics

Absorption and Metabolism :

- Bioavailability: Approximately 37% in humans; peak plasma concentrations occur within 1-2 hours post-administration.

- Metabolism: Primarily occurs in the liver where benazepril is converted to benazeprilat. The effective half-life of benazeprilat is about 10-11 hours .

Distribution :

Elimination :

- Excretion: Both compounds are predominantly eliminated via renal pathways, with about 20% of the dose excreted as benazeprilat. In patients with renal impairment, dosing adjustments are necessary to avoid accumulation .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of benazepril in managing hypertension and heart failure:

- Hypertension Management : In a multicenter study involving patients with chronic hypertension, benazepril significantly reduced systolic and diastolic blood pressure compared to baseline measurements. This effect was sustained over a 24-hour period after administration .

- Heart Failure : In patients with severe heart failure (NYHA class III or IV), administration of benazepril resulted in significant improvements in cardiac output (26.7% to 31.6% increase) and reductions in both systemic and pulmonary vascular resistance .

Case Study 1: Efficacy in African American Patients

A study focused on African American patients with resistant hypertension reported that those treated with benazepril showed significant reductions in blood pressure compared to control groups. This highlights the importance of tailoring antihypertensive therapy based on demographic factors .

Case Study 2: Long-term Outcomes

In a longitudinal study assessing long-term outcomes in heart failure patients treated with benazepril, results indicated improved survival rates and reduced hospitalizations due to heart failure exacerbations over a three-year follow-up period .

Summary Table of Key Findings

| Parameter | Benazepril Hydrochloride |

|---|---|

| Mechanism | ACE inhibitor; reduces angiotensin II levels |

| Bioavailability | ~37% (humans) |

| Peak Plasma Concentration | 1-2 hours post-dose |

| Protein Binding | Benazepril: 96.7%, Benazeprilat: 95.3% |

| Half-Life | Benazeprilat: 10-11 hours |

| Primary Excretion Route | Renal (80%) |

| Indications | Hypertension, Heart Failure |

Propriétés

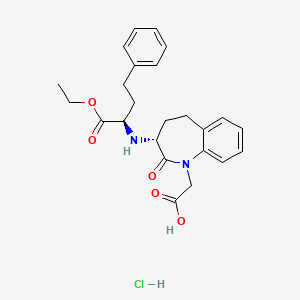

IUPAC Name |

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-GZJHNZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175881 | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215447-89-5 | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215447895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL HYDROCHLORIDE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK2LDW9PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.